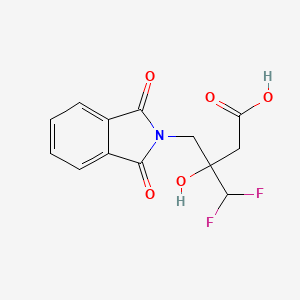![molecular formula C9H19ClSi B13182501 {[1-(Chloromethyl)cyclobutyl]methyl}trimethylsilane](/img/structure/B13182501.png)
{[1-(Chloromethyl)cyclobutyl]methyl}trimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[1-(Chloromethyl)cyclobutyl]methyl}trimethylsilane is an organosilicon compound with the molecular formula C9H19ClSi. It is characterized by the presence of a cyclobutyl ring, a chloromethyl group, and a trimethylsilyl group. This compound is used primarily in organic synthesis and serves as a versatile intermediate in the preparation of various functionalized compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(Chloromethyl)cyclobutyl]methyl}trimethylsilane typically involves the reaction of cyclobutylmethyl chloride with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction environments helps in scaling up the production while maintaining consistency in product quality .
Analyse Des Réactions Chimiques
Types of Reactions
{[1-(Chloromethyl)cyclobutyl]methyl}trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form silanol derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the chloromethyl group can be achieved using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride
Major Products Formed
The major products formed from these reactions include silanol derivatives, substituted cyclobutyl compounds, and reduced cyclobutyl derivatives .
Applications De Recherche Scientifique
{[1-(Chloromethyl)cyclobutyl]methyl}trimethylsilane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and functionalized silanes.
Biology: The compound can be used in the modification of biomolecules for studying biological processes.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of {[1-(Chloromethyl)cyclobutyl]methyl}trimethylsilane involves the reactivity of the chloromethyl group and the trimethylsilyl group. The chloromethyl group can undergo nucleophilic substitution, while the trimethylsilyl group can stabilize reactive intermediates and facilitate the formation of desired products . The molecular targets and pathways involved depend on the specific reactions and applications of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chloromethyltrimethylsilane: Similar in structure but lacks the cyclobutyl ring.
Cyclobutylmethyltrimethylsilane: Similar but lacks the chloromethyl group.
Uniqueness
{[1-(Chloromethyl)cyclobutyl]methyl}trimethylsilane is unique due to the presence of both the cyclobutyl ring and the chloromethyl group, which provide distinct reactivity and versatility in organic synthesis .
Propriétés
Formule moléculaire |
C9H19ClSi |
|---|---|
Poids moléculaire |
190.78 g/mol |
Nom IUPAC |
[1-(chloromethyl)cyclobutyl]methyl-trimethylsilane |
InChI |
InChI=1S/C9H19ClSi/c1-11(2,3)8-9(7-10)5-4-6-9/h4-8H2,1-3H3 |
Clé InChI |
NPPNMRGTHUFJNM-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)CC1(CCC1)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


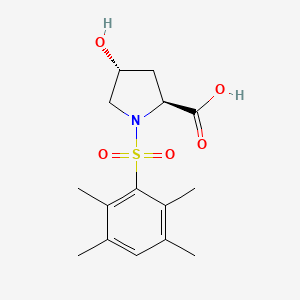


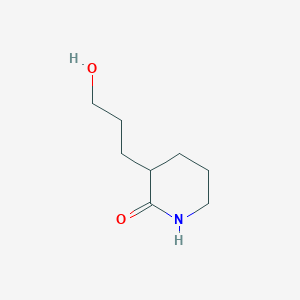
![4-[2-(Propan-2-yloxy)ethoxy]piperidine hydrochloride](/img/structure/B13182453.png)
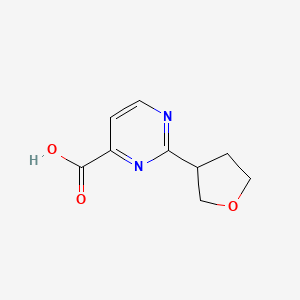
![7-Methyl-2-(3-nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13182460.png)

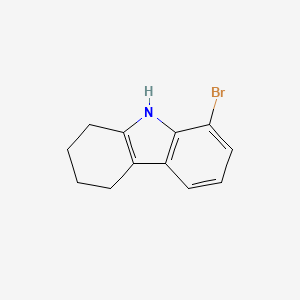
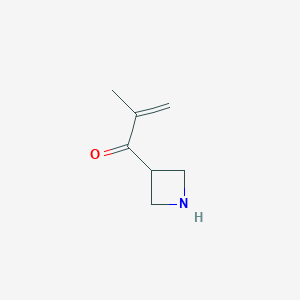
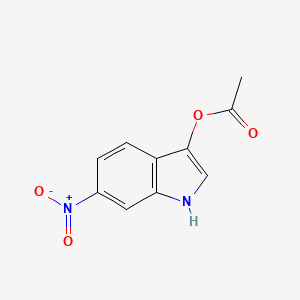
![6-Methyl-3-[2-(trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B13182488.png)
![Methyl[1-(2-methylpyrimidin-4-yl)ethyl]amine](/img/structure/B13182493.png)
